N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with aniline derivatives under controlled conditions to form the intermediate products. These intermediates are then subjected to further reactions involving sulfonylation and amidation to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The phenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The sulfonyl and amide groups play crucial roles in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with similar structural features.
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: Another compound with comparable functional groups and reactivity.
Uniqueness
N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide stands out due to its unique combination of sulfonyl and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-16-7-9-18(10-8-16)22(30)28-21(15-17-5-3-2-4-6-17)23(31)27-19-11-13-20(14-12-19)34(32,33)29-24(25)26/h2-15H,1H3,(H,27,31)(H,28,30)(H4,25,26,29)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAXJYGSROFWDZ-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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